molecular formula C6H5F3N2 B15220685 3-(Difluoromethyl)-2-fluoropyridin-4-amine

3-(Difluoromethyl)-2-fluoropyridin-4-amine

Cat. No.: B15220685
M. Wt: 162.11 g/mol
InChI Key: LETSRRZVXQWWGQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-fluoropyridin-4-amine is a fluorinated heterocyclic compound that has garnered significant attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(Difluoromethyl)-2-fluoropyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness: 3-(Difluoromethyl)-2-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluorine groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

3-(difluoromethyl)-2-fluoropyridin-4-amine

InChI

InChI=1S/C6H5F3N2/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H,(H2,10,11)

InChI Key

LETSRRZVXQWWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(F)F)F

Origin of Product

United States

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